Enhanced Lipophilicity (LogP) Compared to Unsubstituted Indole-2-Carboxylic Acid
The introduction of a trifluoromethyl group at the C5 position and a methyl group at the C3 position significantly increases the lipophilicity of 3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid compared to the unsubstituted parent compound, indole-2-carboxylic acid. While direct experimental LogP data for the target compound is not available, the predicted LogP for the structurally related 5-(trifluoromethyl)-1H-indole-2-carboxylic acid is 3.2 [1], which is substantially higher than the measured LogP of 1.19 for indole-2-carboxylic acid . The additional C3 methyl group on the target compound is expected to further increase lipophilicity, potentially enhancing membrane permeability and bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted >3.2 (based on analog) |
| Comparator Or Baseline | Indole-2-carboxylic acid: LogP 1.19 |
| Quantified Difference | ≥2.0 LogP units increase |
| Conditions | Predicted/computed values; experimental confirmation pending |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and potential for enhanced oral bioavailability in drug candidates.
- [1] PubChem. 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid. XLogP3: 3.2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5-_trifluoromethyl_-1H-indole-2-carboxylic-acid View Source
